molecular formula C10H15NO5S B14178123 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid

1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid

Cat. No.: B14178123
M. Wt: 261.30 g/mol
InChI Key: AHFWOUJFFPZGTD-UHFFFAOYSA-N
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Description

1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid is a complex organic compound that features a piperidine ring substituted with sulfanylpropanoyl and dicarboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or organometallic reagents under controlled conditions.

Major Products:

Scientific Research Applications

1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the piperidine ring can interact with biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Pyridine-3,5-dicarboxylic acid: Similar in structure but lacks the piperidine ring and sulfanyl group.

    Piperidine-2,5-dicarboxylic acid: Similar but without the sulfanylpropanoyl group.

    3-Sulfanylpropanoic acid: Contains the sulfanyl group but lacks the piperidine ring and dicarboxylic acid groups.

Uniqueness: 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C10H15NO5S

Molecular Weight

261.30 g/mol

IUPAC Name

1-(3-sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid

InChI

InChI=1S/C10H15NO5S/c12-8(3-4-17)11-5-6(9(13)14)1-2-7(11)10(15)16/h6-7,17H,1-5H2,(H,13,14)(H,15,16)

InChI Key

AHFWOUJFFPZGTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(CC1C(=O)O)C(=O)CCS)C(=O)O

Origin of Product

United States

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